molecular formula C15H20FNO5 B8121478 2-tert-Butoxycarbonylamino-3-(4-fluoro-3-methoxy-phenyl)-propionic acid

2-tert-Butoxycarbonylamino-3-(4-fluoro-3-methoxy-phenyl)-propionic acid

Cat. No.: B8121478
M. Wt: 313.32 g/mol
InChI Key: CVUCOBGYRLQTFK-UHFFFAOYSA-N
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Description

2-tert-Butoxycarbonylamino-3-(4-fluoro-3-methoxy-phenyl)-propionic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a fluorine atom on the phenyl ring, and a methoxy group on the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxycarbonylamino-3-(4-fluoro-3-methoxy-phenyl)-propionic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the Propionic Acid Backbone: The propionic acid backbone is constructed through a series of reactions, including alkylation and oxidation.

    Introduction of the Fluorine and Methoxy Groups: The fluorine and methoxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

    Coupling of the Protected Amino Acid with the Substituted Phenyl Ring: The protected amino acid is coupled with the substituted phenyl ring using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxycarbonylamino-3-(4-fluoro-3-methoxy-phenyl)-propionic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The carbonyl group in the propionic acid backbone can be reduced to form an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-tert-Butoxycarbonylamino-3-(4-fluoro-3-methoxy-phenyl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonylamino-3-(4-fluoro-3-methoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methoxy groups on the phenyl ring can influence its binding affinity and selectivity for certain proteins and enzymes. The Boc protecting group can be removed under acidic conditions to reveal the free amino group, which can participate in various biochemical reactions.

Comparison with Similar Compounds

2-tert-Butoxycarbonylamino-3-(4-fluoro-3-methoxy-phenyl)-propionic acid can be compared with other similar compounds, such as:

    2-tert-Butoxycarbonylamino-3-(4-chloro-3-methoxy-phenyl)-propionic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-tert-Butoxycarbonylamino-3-(4-fluoro-3-hydroxy-phenyl)-propionic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-tert-Butoxycarbonylamino-3-(4-fluoro-3-methoxy-phenyl)-butanoic acid: Similar structure but with a butanoic acid backbone instead of a propionic acid backbone.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO5/c1-15(2,3)22-14(20)17-11(13(18)19)7-9-5-6-10(16)12(8-9)21-4/h5-6,8,11H,7H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUCOBGYRLQTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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